molecular formula C15H19FN4O2S B2519778 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine CAS No. 898064-76-1

1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine

Cat. No. B2519778
M. Wt: 338.4
InChI Key: FFYJQJBSWCZUIU-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial and anticancer properties, as evidenced by the research on various substituted piperazine compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the connection reaction of a suitable heterocyclic compound with N-substituted piperazine. For instance, the synthesis of 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine was optimized under conditions using acetonitrile as the solvent and triethylamine as the acid acceptor, achieving a yield of 75% at 25°C over 5 hours . Although the exact synthesis of 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is not detailed, similar methods could be applied for its synthesis.

Molecular Structure Analysis

Piperazine derivatives often crystallize in the monoclinic crystal system and adopt a chair conformation. Intermolecular hydrogen bonds such as C—H…O contribute to the crystal packing, as observed in related compounds . The molecular structure is further analyzed using techniques like single crystal X-ray diffraction, and computational methods such as density functional theory (DFT) calculations can provide insights into reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring and the connected heterocyclic moiety. The presence of sulfonyl groups and other electron-withdrawing or electron-donating groups can significantly affect the molecule's reactivity towards various reagents and conditions. The specific chemical reactions that 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine undergoes are not described in the provided papers, but it can be inferred that its reactivity would be similar to other sulfonyl-substituted piperazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the introduction of a sulfonyl group can increase the compound's acidity and potentially its solubility in polar solvents. The antibacterial and anticancer activities of these compounds suggest they have sufficient stability and bioavailability to exert their biological effects .

Scientific Research Applications

Anticancer Applications

  • Research into polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrated anticancer activity across a range of cancer cell lines, suggesting potential utility in cancer treatment strategies (Kostyantyn Turov, 2020).

Antibacterial and Biofilm Inhibition

  • Studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, indicating potential for addressing bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).

Enzyme Inhibition

  • The oxidative metabolism of novel antidepressants involving compounds with piperazine components was studied, providing insights into drug metabolism and potential interactions within human biology (Mette G. Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

  • Synthesis and biological evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives revealed their potential in developing new antimicrobial and antifungal agents (Wu Qi, 2014).

Molecular Structure Investigations

  • Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties showcased the importance of structural analysis in understanding the properties and potential applications of novel compounds (Ihab Shawish et al., 2021).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYJQJBSWCZUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine

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